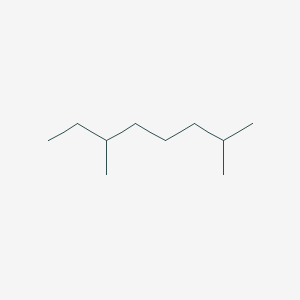

2,6-Diméthyloctane

Vue d'ensemble

Description

2,6-Dimethyloctane is a hydrocarbon compound that has been the subject of various chemical studies. It is an isoprenoid that can undergo radiolysis, a process where radiation breaks down chemical compounds. This compound has been investigated for its behavior under radiolysis, where it has been found to produce hydrogen gas through the abstraction of hydrogen atoms by hot hydrogen atoms and subsequent reactions involving solvent and solute molecules .

Synthesis Analysis

The synthesis of 2,6-dimethyloctane and its derivatives has been explored in several studies. For instance, the electrolytic reduction of optically active 6-chloro-2,6-dimethyloctane has been performed to obtain 2,6-dimethyloctane with retention of the optical activity, suggesting a mechanism involving the inversion of the absolute configuration of the starting halide . Additionally, the synthesis of 2,6-dimethyl-9-aryl-9-phosphabicyclo[3.3.1]nonanes from 1,5-cyclooctadiene has been reported, which has applications in asymmetric synthesis . Furthermore, the synthesis of the four stereoisomers of 2,6-dimethyloctane-1,8-dioic acid, a pheromone component, has been achieved, with the stereoisomeric purities determined by HPLC analyses .

Molecular Structure Analysis

The molecular structure of 2,6-dimethyloctane derivatives has been characterized using various techniques. For example, the synthesis and characterization of {2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides have been described, with NMR spectroscopy revealing a trigonal bipyramidal structure with axial nitrogen atoms . X-ray diffraction has been used to confirm the structure of synthesized compounds, such as 2,7-dimethyl-2,7-dicyanide-3,6-diazaoctane, and to compare experimental results with theoretical DFT properties .

Chemical Reactions Analysis

2,6-Dimethyloctane can participate in various chemical reactions. The radiolysis of 2,6-dimethyloctane leads to the formation of hydrogen gas, alkyl radicals, and olefins through different pathways, including hydrogen abstraction and C-C bond scission . The reaction of sulfur with 2,6-dimethylocta-2,6-diene, a related compound, has been re-examined, revealing the formation of cyclic monosulfides and crosslinked polysulfides . Additionally, the reduction of optically active 6-chloro-2,6-dimethyloctane to the corresponding hydrocarbon has been studied, with the reaction proceeding via carbanions and retaining the configuration .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-dimethyloctane and its derivatives are influenced by their molecular structures. The solubility behavior of triorganotin cations, for instance, varies depending on the substituents, with some being extremely soluble in water and others in apolar solvents . The electronic properties, such as the energy band gap and molecular electrostatic potential maps, have been analyzed using DFT, indicating sites of reactivity and kinetic stability . The synthesis of 2,6-dimethyloctane derivatives, such as 2,7-dimethylocta-2,4,6-triene-1,8-dial, has been achieved with confirmed structures, which can influence their reactivity and potential applications .

Applications De Recherche Scientifique

Études de chromatographie

Le 2,6-Diméthyloctane peut être utilisé dans des études de chromatographie pour comprendre les relations quantitatives structure-rétention pour les hydrocarbures dans les carburants comme l'essence FCC .

Recherche sur la biotransformation

Il a été constaté que le myrcène peut être converti en this compound par des processus de biotransformation, ce qui pourrait être un domaine d'intérêt pour la recherche en biotechnologie et en bio-ingénierie .

Applications industrielles

Bien que ce ne soit pas directement une application de recherche scientifique, la compréhension des utilisations industrielles du this compound peut éclairer la recherche sur ses processus de production et de raffinage .

Safety and Hazards

Propriétés

IUPAC Name |

2,6-dimethyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-5-10(4)8-6-7-9(2)3/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALHPSXXQIPKTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058628 | |

| Record name | 2,6-Dimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Very faintly yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,6-Dimethyloctane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16234 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

2051-30-1 | |

| Record name | 2,6-Dimethyloctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octane, 2,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DIMETHYLOCTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octane, 2,6-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2,6-dimethyloctane?

A1: 2,6-Dimethyloctane has the molecular formula C10H22 and a molecular weight of 142.28 g/mol.

Q2: Is there spectroscopic data available for 2,6-dimethyloctane?

A2: While specific spectroscopic data isn't detailed in the provided research, techniques like Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for structural characterization of hydrocarbons like 2,6-dimethyloctane. []

Q3: How is 2,6-dimethyloctane synthesized using catalysts?

A3: 2,6-Dimethyloctane can be synthesized via the hydrogenation of β-myrcene, a monoterpene. This reaction is effectively catalyzed by noble metals like palladium (Pd) supported on alumina in the presence of high-pressure carbon dioxide. Palladium exhibits high activity and selectivity for this reaction, yielding primarily 2,6-dimethyloctane. []

Q4: Does the stereochemistry of reactions involving 2,6-dimethyloctane precursors influence product outcomes?

A5: Yes, studies focusing on the reduction of optically active 6-chloro-2,6-dimethyloctane highlight the importance of stereochemistry. Electrolytic reduction at a mercury cathode in various organic solvents yielded 2,6-dimethyloctane with an inversion of the absolute configuration. This indicates a stereochemical preference during the reduction process. [, ]

Q5: Are there other stereochemical aspects to consider in 2,6-dimethyloctane synthesis?

A6: Research demonstrates that the reduction of optically active 6-chloro-2,6-dimethyloctane using alkali metals in liquid ammonia predominantly retains the initial configuration. This suggests a reaction pathway involving carbanions and underscores the importance of reaction conditions in influencing stereochemical outcomes. []

Q6: Is 2,6-dimethyloctane found naturally?

A7: Yes, 2,6-dimethyloctane has been identified as a component in the essential oil of Hypericum perforatum L. subsp. perforatum, a plant known for its medicinal properties. This suggests a potential biological role for 2,6-dimethyloctane in the plant. []

Q7: What is the role of 2,6-dimethyloctane in the pheromone systems of insects?

A8: Research indicates that a diastereomeric mixture of 2,6-dimethyloctane-1,8-dioic acid functions as a copulation release pheromone in the cowpea weevil (Callosobruchus maculatus). This highlights the ecological significance of 2,6-dimethyloctane derivatives in chemical communication among insects. [, ]

Q8: Can 2,6-dimethyloctane serve as a building block for more complex molecules?

A9: Absolutely. Researchers have developed strategies to synthesize all four stereoisomers of 2,6-dimethyloctane, utilizing them as chiral building blocks for valuable compounds. These strategies rely on efficient and scalable methods, showcasing the potential of 2,6-dimethyloctane in organic synthesis. [, ]

Q9: What are the potential applications of 2,6-dimethyloctane in fuel development?

A10: 2,6-Dimethyloctane is considered a potential component of sustainable aviation fuels (SAF). Studies have explored its production from linalool, a naturally occurring terpene alcohol, through a combination of dehydration, cyclization, and hydrogenation reactions using heterogeneous catalysts. []

Q10: What is the environmental impact of 2,6-dimethyloctane?

A11: While specific ecotoxicological data for 2,6-dimethyloctane are limited in the provided research, it's crucial to consider the environmental impact of any chemical production and use. Further research is needed to assess its biodegradability and potential effects on ecosystems. []

Q11: Are there alternative compounds with similar properties to 2,6-dimethyloctane?

A12: Yes, other branched alkanes with similar chain lengths and structures, like 2,5-dimethylhexane, may exhibit comparable properties. Further research is needed to fully evaluate their performance and suitability as alternatives in specific applications. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-Dimethyl-2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride](/img/structure/B150192.png)

![Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B150202.png)